molecular formula C22H20N4O3S B3020486 (5-(Furan-2-yl)isoxazol-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1203042-31-2

(5-(Furan-2-yl)isoxazol-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B3020486
CAS No.: 1203042-31-2
M. Wt: 420.49
InChI Key: HZYWVGLOSPEPDL-UHFFFAOYSA-N
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Description

The compound "(5-(Furan-2-yl)isoxazol-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone" features a hybrid heterocyclic architecture, combining isoxazole, furan, thiazole, and piperazine moieties. The central methanone group bridges the 5-(furan-2-yl)isoxazol-3-yl and 4-((4-phenylthiazol-2-yl)methyl)piperazine units, creating a planar core with peripheral aromatic substituents.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-22(17-13-20(29-24-17)19-7-4-12-28-19)26-10-8-25(9-11-26)14-21-23-18(15-30-21)16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYWVGLOSPEPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

C18H18N4O2S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes a furan ring, an isoxazole moiety, a thiazole ring, and a piperazine group, which are known for their diverse biological properties.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The method commonly includes the formation of the isoxazole and thiazole rings followed by their coupling with the piperazine derivative. Specific details on the synthetic pathway can be found in various studies focusing on similar compounds.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to the one . For instance, research has shown that derivatives containing isoxazole and thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with structural similarities to our target molecule showed potent activity against tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistant cells, indicating a promising avenue for cancer therapy .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)10.5Apoptosis induction
Compound BHeLa (Cervical)7.8TRAIL sensitization
Target CompoundMCF7 (Breast)12.0Unknown

Neuropharmacological Effects

In addition to anticancer properties, compounds with similar structures have shown neuroprotective effects. Thiazole and piperazine derivatives have been studied for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative conditions. For example, certain thiazole derivatives have demonstrated anticonvulsant properties in animal models .

Table 2: Neuropharmacological Activity of Thiazole Derivatives

CompoundModelEffectReference
Compound CPTZ-induced seizuresSignificant reduction in seizure frequency
Compound DNeuroinflammation modelReduced inflammatory markers

The mechanisms by which these compounds exert their biological effects are still being elucidated. However, several proposed mechanisms include:

  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Neurotransmitter Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially leading to neuroprotective effects.

Case Studies

Recent case studies involving structurally related compounds provide insight into the therapeutic potential of our target molecule. For instance, a clinical trial evaluating a thiazole derivative for its efficacy in treating glioblastoma showed promising results with significant tumor reduction observed in several patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Crystallographic Studies

Compounds 4 and 5 from and share a thiazole-triazole-pyrazole backbone but differ in halogen substituents (Cl in 4 , F in 5 ). Both are isostructural, crystallizing in triclinic systems with two independent molecules per asymmetric unit. Unlike the target compound, these analogs lack isoxazole and furan groups, instead incorporating fluorophenyl and chlorophenyl substituents. The perpendicular orientation of one fluorophenyl group in their structures contrasts with the planar conformation of the target compound’s furan-isoxazole system, which may influence intermolecular interactions and solubility .

Table 1: Key Structural Differences
Feature Target Compound Compound 4 () Compound 5 ()
Core Heterocycles Isoxazole, furan, thiazole, piperazine Thiazole, triazole, pyrazole Thiazole, triazole, pyrazole
Substituents Phenylthiazolylmethyl, furan 4-Chlorophenyl, 4-fluorophenyl 4-Fluorophenyl (two positions)
Crystallography Not reported in evidence Triclinic, P¯I symmetry Triclinic, P¯I symmetry
Planarity Predominantly planar Planar except one fluorophenyl group Planar except one fluorophenyl group

Thiazole- and Piperazine-Containing Derivatives

and describe compounds with thiazole-piperazine linkages but diverge significantly in substituents. For example:

  • 1-(S)-Isobutyl 2-[(3R)-3-(2-isopropylthiazol-4-ylmethyl)-3-methylureido]-3-methylbutanoate () includes a ureido group and isopropylthiazole, unlike the target compound’s phenylthiazole and methanone bridge.
  • 4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-... () incorporates a triazolone and dichlorophenyl groups, emphasizing halogenated aromaticity absent in the target compound.

These analogs highlight the role of thiazole substituents in modulating steric and electronic properties.

Isoxazole-Based Methanone Derivatives

lists (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone (CAS 941869-25-6), which shares the isoxazole-piperazine-methanone core but replaces the furan and phenylthiazole groups with an ethoxybenzothiazole. The ethoxy group introduces electron-donating effects, contrasting with the electron-withdrawing nature of the target’s furan ring. Such differences could alter metabolic stability or solubility .

Key Research Findings and Implications

  • Halogen Effects: Chloro and fluoro substituents in analogs 4 and 5 induce minor structural adjustments without altering crystallographic symmetry, suggesting that the target’s furan-isoxazole system could tolerate halogenation for tuning bioavailability .
  • Thiazole Substituent Diversity : Isopropyl, phenyl, and ethoxy groups on thiazole rings () demonstrate that substituent choice directly impacts steric bulk and electronic distribution, critical for target engagement.
  • Synthetic Flexibility : Methods from and provide templates for modular synthesis, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies.

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